
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide is a complex organic compound characterized by its unique structure, which includes a pyrazine ring, a pyrazole ring, and a trifluoromethoxy benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Pyrazine Ring: The pyrazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrazine reacts with the pyrazole derivative.
Linking the Ethyl Chain: The ethyl chain is attached using an alkylation reaction, typically involving an alkyl halide and a base.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with 2-(trifluoromethoxy)benzoic acid or its derivative under amide coupling conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the benzamide moiety.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that compounds containing pyrazole and pyrazine moieties exhibit promising anticancer properties. Specifically, N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide has been studied for its ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP have shown efficacy in treating cancers with BRCA mutations, making this compound a candidate for further development as a targeted therapy against specific cancer types .
Kinase Inhibition
The compound has also been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in various cellular processes, including signal transduction and cell division. Studies have demonstrated that modifications in the structure of similar compounds can lead to selective inhibition of kinases associated with cancer progression . The introduction of trifluoromethoxy groups may enhance the binding affinity and selectivity for specific kinase targets, thereby improving therapeutic outcomes.
Antimicrobial Properties
Emerging studies suggest that pyrazole derivatives possess antimicrobial activity. The presence of the pyrazinyl and trifluoromethoxy groups may contribute to the compound's ability to disrupt microbial cell function, making it a candidate for developing new antimicrobial agents .
Neuropharmacological Effects
Compounds with similar structural motifs have been linked to neuropharmacological activities, including anxiolytic and antidepressant effects. The interaction of such compounds with neurotransmitter systems could provide insights into their potential use in treating mood disorders .
Case Study 1: PARP Inhibitors
In a study focusing on the design of PARP inhibitors, compounds similar to this compound were synthesized and tested for their ability to inhibit PARP activity in BRCA-mutant cancer cells. The results indicated that these compounds could effectively reduce cell viability, suggesting their potential as therapeutic agents .
Case Study 2: Kinase Selectivity
Another investigation evaluated the selectivity of pyrazole-based compounds against various kinases implicated in cancer pathways. The study found that modifications leading to increased hydrophobic interactions enhanced selectivity for certain kinases, indicating that this compound might be optimized for targeted kinase inhibition .
Wirkmechanismus
The mechanism of action of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrazine rings can engage in hydrogen bonding and π-π stacking interactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide: Similar structure but with a pyridine ring instead of a pyrazine ring.
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(methoxy)benzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic and pharmacodynamic profiles.
Biologische Aktivität
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of anti-tubercular properties. This article provides an in-depth analysis of the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Pyrazine ring
- Pyrazole ring
- Benzamide moiety
The molecular formula is C16H15F3N5O, and its IUPAC name is N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzamide. The trifluoromethoxy group enhances its biological activity by modifying its interaction with target enzymes.
Target Enzymes
The primary target of this compound is the mycobacterial cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of Mycobacterium tuberculosis (M. tuberculosis).
Mode of Action
The compound inhibits cytochrome P450 enzymes by binding to their active sites, disrupting the normal metabolic processes within the bacteria. This inhibition leads to the death of M. tuberculosis, demonstrating its potential as an anti-tubercular agent.
Anti-Tubercular Activity
Research has shown that this compound exhibits significant anti-tubercular activity. Studies indicate that it effectively reduces the viability of M. tuberculosis with a 50% inhibitory concentration (IC50) in the low micromolar range, suggesting potent efficacy against this pathogen .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxicity of this compound on human cell lines, such as HEK-293 cells. The results indicated low toxicity, which is promising for its therapeutic application .
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing various pyrazole derivatives, including our compound, demonstrated their potential as anti-tubercular agents. The most active compounds showed IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra, with IC90 values indicating effective bacterial growth inhibition .
Case Study 2: Structural Activity Relationship (SAR)
Further investigations into the structure-activity relationship revealed that modifications to the pyrazole and benzamide components significantly impacted biological activity. Compounds with enhanced lipophilicity and specific functional groups exhibited improved interactions with target enzymes .
Data Tables
Compound | IC50 (μM) | IC90 (μM) | Cytotoxicity (HEK-293) |
---|---|---|---|
This compound | 1.35 - 2.18 | 3.73 - 4.00 | Low |
Other Derivative A | 1.5 | 4.5 | Moderate |
Other Derivative B | 0.9 | 3.0 | Low |
Eigenschaften
IUPAC Name |
N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2/c18-17(19,20)27-15-4-2-1-3-12(15)16(26)23-8-10-25-9-5-13(24-25)14-11-21-6-7-22-14/h1-7,9,11H,8,10H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKBKNMWHVEUKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.